An In-depth Technical Guide to PEG8-bis(C3-amine): A Homobifunctional Linker for Advanced Bioconjugation and Drug Delivery
An In-depth Technical Guide to PEG8-bis(C3-amine): A Homobifunctional Linker for Advanced Bioconjugation and Drug Delivery
Introduction: The Architectural Significance of PEG8-bis(C3-amine) in Modern Biotherapeutics
In the landscape of advanced drug development and chemical biology, the precise and stable linkage of molecular components is paramount. PEG8-bis(C3-amine) has emerged as a critical tool in this field, functioning as a high-purity, monodisperse, homobifunctional linker. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, and proven applications, offering both foundational knowledge and actionable protocols for researchers and drug development professionals.
At its core, PEG8-bis(C3-amine) is composed of an eight-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and biocompatibility to the constructs it becomes a part of.[1] This PEG backbone is terminated at both ends by a three-carbon propyl-amine (C3-amine) group. This symmetrical design, featuring two primary amine functionalities, allows for the versatile and robust crosslinking of molecules, functionalization of surfaces, and construction of complex therapeutic architectures.[1][2] The discrete nature of the PEG8 chain ensures batch-to-batch consistency and reproducibility, a critical factor in both preclinical research and the eventual manufacturing of therapeutics.
Core Physicochemical and Structural Properties
The utility of PEG8-bis(C3-amine) is directly derived from its distinct chemical properties. The central PEG chain enhances aqueous solubility, a crucial attribute for biological applications that can help prevent the aggregation of conjugated molecules.[2] The terminal primary amines serve as reactive handles for a variety of conjugation chemistries.
Chemical Structure Diagram
Caption: Chemical Structure of PEG8-bis(C3-amine).
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₄₄N₂O₈ | [1] |
| Molecular Weight | 440.6 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid | [3] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, DCM | [1][2] |
| pKa (Primary Amine) | ~9.7 (in solution for bis(3-aminopropyl)-terminated PEG) | [4][5] |
| Storage Conditions | -20°C, protect from light and moisture | [6] |
Synthesis and Purification Overview
The synthesis of PEG8-bis(C3-amine) is typically achieved through a multi-step process that ensures high purity and defined structure. A common industrial method involves a two-step process:
-
Cyanoethylation: Polyethylene glycol with eight repeating units (PEG8) is reacted with acrylonitrile. This reaction, known as cyanoethylation, introduces a cyanoethyl group at both terminal hydroxyl ends of the PEG chain.[7]
-
Hydrogenation: The resulting bis(cyanoethoxy) PEG derivative is then subjected to catalytic hydrogenation. This step reduces the terminal nitrile groups to primary amines, yielding the final PEG8-bis(C3-amine) product.[7]
An alternative laboratory-scale approach involves the solid-phase synthesis of the PEG chain, which allows for precise control over the number of ethylene glycol units.[8] The terminal hydroxyl groups can then be converted to amines through mesylation followed by substitution with an amine-containing nucleophile or via an azide intermediate which is subsequently reduced.
Purification of the final product is critical to remove any unreacted starting materials or side products. This is typically achieved using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).[9][10][] Characterization and confirmation of the structure are performed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[12]
Key Applications and Experimental Protocols
The twin primary amine groups of PEG8-bis(C3-amine) make it a versatile crosslinker for a multitude of applications. The amine groups readily react with carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), aldehydes, and ketones.[13]
Bioconjugation: Protein and Peptide Modification
A primary application is the PEGylation of proteins and peptides to enhance their therapeutic properties. The most common strategy involves the formation of stable amide bonds with carboxylic acid groups on the target biomolecule.
Workflow for Protein Conjugation via EDC/NHS Chemistry
Caption: Two-step EDC/NHS protein crosslinking workflow.
Detailed Protocol: EDC/NHS Coupling to a Carboxylated Protein
This two-step protocol is designed to minimize protein self-conjugation by activating the carboxyl groups first before introducing the amine-containing linker.[14][15]
-
Materials:
-
Protein with accessible carboxyl groups (e.g., BSA)
-
PEG8-bis(C3-amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 5.5
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 2-Mercaptoethanol
-
Desalting column for purification
-
-
Procedure:
-
Protein Preparation: Dissolve the protein to a concentration of 1-5 mg/mL in Activation Buffer.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Add EDC to the protein solution to a final concentration of 4 mM.
-
Immediately add Sulfo-NHS to a final concentration of 10 mM.[16]
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
Rationale: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. Sulfo-NHS is added to react with this intermediate to form a more stable amine-reactive Sulfo-NHS ester, which improves coupling efficiency in aqueous solution.[17] The acidic pH (5.5) favors the activation step while minimizing hydrolysis of the ester.
-
-
Quenching of EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench any unreacted EDC. This prevents EDC from cross-reacting with the amine groups of the PEG linker in the next step.[14]
-
Buffer Exchange (Optional but Recommended): Quickly remove excess activating and quenching reagents by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4).
-
Conjugation Reaction:
-
Immediately add a 10- to 50-fold molar excess of PEG8-bis(C3-amine) to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Rationale: The reaction pH is raised to 7.4-8.0 because the primary amine of the PEG linker is most nucleophilic and reactive at a pH above its pKa (~9.7), but a slightly basic to neutral pH is a good compromise for maintaining protein stability.
-
-
Purification: Remove excess, unreacted PEG linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[18] The choice of method depends on the size difference between the protein and the final conjugate.
-
PROTAC Development
PEG8-bis(C3-amine) is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[2][19] The linker's length, flexibility, and hydrophilicity are critical for optimizing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[20][21]
Logical Diagram: Role of PEG8-bis(C3-amine) in a PROTAC
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